molecular formula C15H19NO4 B2814963 Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate CAS No. 607362-87-8

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate

Cat. No.: B2814963
CAS No.: 607362-87-8
M. Wt: 277.32
InChI Key: JSRVVUSBZJFOJO-UHFFFAOYSA-N
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Description

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate typically involves the reaction of 1-benzylpyrrolidine-3,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-pyrrolidinol
  • 1-Benzyl-2-pyrrolidinone
  • 1-Benzyl-3-hydroxypyrrolidine

Uniqueness

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (DBPDC) is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure and potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of DBPDC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DBPDC is characterized by a pyrrolidine ring substituted with two carboxylate groups and a benzyl group. Its molecular formula is C15H19NO4C_{15}H_{19}NO_{4} with a molecular weight of approximately 277.32 g/mol. The compound exhibits distinct physical properties, including a density of 1.189 g/cm³ and a boiling point around 366.056ºC at standard atmospheric pressure.

The biological activity of DBPDC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research suggests that DBPDC modulates the activity of specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and tumor growth. The stereochemistry of DBPDC, particularly its (3S,4S) configuration, plays a crucial role in determining its binding affinity and specificity towards these targets.

Anti-inflammatory Properties

DBPDC has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. This property positions DBPDC as a candidate for developing new anti-inflammatory drugs.

Antitumor Activity

Research highlights the potential antitumor activity of DBPDC. In vitro studies have demonstrated that DBPDC can inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer therapy. The compound's ability to induce apoptosis in tumor cells has been documented, making it a promising lead for further development .

Case Studies

  • In Vitro Evaluation Against Cancer Cell Lines : A study conducted by Venepally et al. evaluated the cytotoxic effects of DBPDC on glioma cell lines (C6 rat). The results indicated significant antiproliferative activity, supporting its potential as an anticancer agent .
  • Neuroprotective Effects : In another investigation focusing on neurodegenerative diseases, DBPDC exhibited neuroprotective properties by enhancing cognitive function in rodent models. The compound was shown to improve performance in behavioral tests such as the Morris water maze, indicating its potential for treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DBPDC, it is essential to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
1-Benzyl-3-pyrrolidinolModerate anti-inflammatory activityLacks ester groups
1-Benzyl-2-pyrrolidinoneAntimicrobial propertiesDifferent substitution pattern
Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylatePotential as a ligand in enzyme studiesSpecific stereochemistry

DBPDC's unique ester functional groups confer distinct chemical reactivity and biological activity compared to these similar compounds, enhancing its potential applications in therapeutic contexts.

Properties

IUPAC Name

dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRVVUSBZJFOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dimethyl maleate (4.00 g) in CH2Cl2 (100 mL) was added N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) followed by a solution of TFA in CH2Cl2 (0.1 eq, 1 M) dropwise at 0° C. under N2. The reaction mixture was heated to room temperature and stirred for 6 h, washed with water followed by brine. The mixture was dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was chromatographed with a silica gel column (eluting agent: 3:1 (v/v) PE/EA) to yield the title compound (6.62 g, 86.02%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 278 (M+1); 1H NMR (400 MHz, CDCl3) δ: 2.70-2.75 (m, 2H), 3.12-3.17 (m, 1H), 3.30-3.33 (m, 2H), 3.66 (s, 6H), 7.24-7.31 (m, 5H).
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4 g
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100 mL
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Yield
86.02%

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